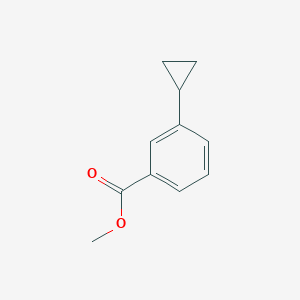

Methyl 3-cyclopropylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRWUOLENFUPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573947 | |

| Record name | Methyl 3-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-02-2 | |

| Record name | Methyl 3-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for Methyl 3 Cyclopropylbenzoate and Its Congeners

Historical and Contemporary Routes to the Cyclopropylbenzoate Core

The foundational approaches to synthesizing molecules like methyl 3-cyclopropylbenzoate rely on well-established, fundamental reactions that build the molecule step-by-step. These methods typically involve the separate formation of the ester and the installation of the cyclopropyl (B3062369) ring.

Esterification Reactions for Methyl Benzoate (B1203000) Derivatives

The most common and historically significant method for converting a carboxylic acid, such as 3-cyclopropylbenzoic acid, into its corresponding methyl ester is the Fischer-Speier esterification. wikipedia.orgbyjus.com First described in 1895, this reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst. wikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. wikipedia.orgbyjus.com

Table 1: Common Catalysts and Conditions for Fischer-Speier Esterification

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol (methanol) | Strong mineral acid, cost-effective, widely used. operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in an inert solvent (e.g., toluene) with water removal | Solid, easier to handle than H₂SO₄; allows for azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com |

| Lewis Acids (e.g., Sc(OTf)₃) | Varies | Milder conditions suitable for sensitive substrates. wikipedia.org |

Because the reaction is an equilibrium, strategies must be employed to drive it towards the product. byjus.comorganic-chemistry.org This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct as it forms, for instance, through azeotropic distillation with a Dean-Stark trap. wikipedia.orgoperachem.com

Cyclopropanation Methodologies for Aromatic Substrates

The introduction of a cyclopropyl group onto an aromatic ring is a critical step. While direct cyclopropanation of the benzene (B151609) ring is challenging, the Simmons-Smith reaction provides a classic and stereospecific method for converting alkenes into cyclopropanes. wikipedia.orgmdpi.comorganicchemistrytutor.com This reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.comorganicchemistrytutor.com

The mechanism is a concerted cheletropic reaction where the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously, ensuring that the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. mdpi.com A common synthetic route would therefore involve preparing a vinyl- or allyl-substituted benzene derivative, which is then subjected to Simmons-Smith conditions to form the cyclopropyl ring. Subsequently, the side chain can be oxidized to the carboxylic acid, followed by esterification.

A significant improvement to the original protocol is the Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often increasing reactivity and yield. wikipedia.orgmdpi.com The choice of solvent can also influence the reaction rate, which tends to decrease as the basicity of the solvent increases. mdpi.com

Novel Synthetic Approaches and Catalyst Development

Recent advances in synthetic chemistry have provided more sophisticated and efficient tools for constructing complex molecules. These include metal-catalyzed cross-coupling reactions, biocatalysis, and electrochemical methods, which offer alternative and often milder pathways to compounds like this compound.

Metal-Catalyzed Coupling Reactions for Cyclopropyl Arylation

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which enable the direct formation of carbon-carbon bonds between aryl and cyclopropyl groups. These methods offer a more convergent approach to the cyclopropylbenzoate core.

One powerful strategy involves the coupling of an aryl halide (or triflate) with a cyclopropyl organometallic reagent. organic-chemistry.org For instance, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with an appropriate aryl bromide, such as methyl 3-bromobenzoate, can directly yield this compound. organic-chemistry.org Research has shown that the addition of zinc bromide can "soften" the Grignard reagent, improving yields and functional group tolerance. organic-chemistry.org

Table 2: Palladium-Catalyzed Cyclopropyl-Aryl Cross-Coupling

| Aryl Substrate | Cyclopropyl Reagent | Catalyst System | Additive | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | cyclopropylmagnesium bromide | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | Very Good | organic-chemistry.org |

| Aryl Iodides | Potassium 2-benzyloxy-cyclopropyltrifluoroborate | Palladium Catalyst | - | - | researchgate.net |

Other related methods, like the Suzuki-Miyaura coupling, utilize cyclopropylboronic acids or their derivatives (such as potassium cyclopropyltrifluoroborates) to couple with aryl halides. researchgate.net These reactions are prized for their high functional group tolerance and are foundational to modern pharmaceutical and materials chemistry. acs.org More unconventional methods include palladium-catalyzed dehydrogenative cyclizing couplings between aryl methyl ketones and styrenes to form cyclopropane rings directly. nih.gov

Biocatalytic Pathways for Benzoate Ester Formation

In the pursuit of greener and more sustainable chemical synthesis, biocatalysis has emerged as a powerful alternative to traditional chemical methods. emerginginvestigators.orgmdpi.com Enzymes, particularly lipases, are highly effective catalysts for esterification and transesterification reactions to form benzoate esters under mild conditions. mdpi.comresearchgate.net

Lipase-catalyzed synthesis offers several advantages, including high selectivity (regio- and stereoselectivity), the avoidance of harsh reagents and conditions, and the production of esters that can be labeled as "natural" or "green". mdpi.commedcraveonline.com The reaction mechanism for lipase-catalyzed esterification is often described as a Ping-Pong Bi-Bi mechanism, involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. researchgate.net

Immobilized enzymes, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are frequently used to simplify catalyst recovery and reuse. nih.govacs.org These enzymes can catalyze the direct esterification of a benzoic acid derivative or the transesterification of a simple ester like methyl benzoate with a different alcohol. nih.govacs.org For example, studies on the synthesis of various alkyl benzoates have demonstrated high conversions using Novozym 435. acs.org The lipase from Thermomyces lanuginosus has also been successfully used to synthesize methyl benzoate via esterification in a microfluidic system. nih.gov

Table 3: Lipase-Catalyzed Synthesis of Benzoate Esters

| Enzyme | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Transesterification | Methyl benzoate, n-hexanol | Optimal conversion of 97% at 60 °C in 6 hours under microwave irradiation. acs.org | acs.org |

| Lipozyme TL-IM | Acylation | Benzoic anhydride, Benzyl alcohol | High conversion (92%) achieved in a solvent-free system. sci-hub.se | sci-hub.se |

| Thermomyces lanuginosus Lipase | Esterification | Benzoic acid, Methanol (B129727) | Achieved 41% conversion in a continuous flow microreactor. nih.gov | nih.gov |

Electrochemical Synthesis Methods for Related Aryl Esters

Electrochemical synthesis represents a frontier in modern organic chemistry, using electrical current as a traceless reagent to drive chemical transformations. acs.org This approach offers a sustainable alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. acs.orgpku.edu.cn

While direct electrochemical synthesis of this compound is not widely documented, related transformations highlight the potential of this technology. The Kolbe electrolysis, one of the oldest organic electrochemical reactions, involves the anodic decarboxylation of carboxylic acids to form radicals, which can then dimerize to create new C-C bonds. mdpi.comrsc.org While not directly applicable for forming the target ester, it demonstrates the principle of generating reactive intermediates from carboxylic acids electrochemically. rsc.org

More recent developments show the utility of electrochemistry in forming aryl esters and related C-C bonds under mild, often metal-free conditions. organic-chemistry.org For example, methods have been developed for the electrochemical oxidative coupling of benzylic C-H bonds with secondary amines to produce α-amino α-aryl esters. organic-chemistry.orgacs.org Another strategy involves the electrochemical borylation of aryl iodides to generate arylboronic esters, which are valuable intermediates for subsequent cross-coupling reactions. pku.edu.cn These examples showcase the growing capacity of electrochemistry to facilitate the construction of complex aryl derivatives through novel and sustainable pathways. acs.org

Regioselective and Stereoselective Synthesis of this compound Analogs

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex cyclopropane derivatives. The biological activity of such compounds can be highly dependent on their specific stereoisomeric form. A variety of catalytic systems, including transition metal complexes and biocatalysts, have been developed to address these challenges.

A common and powerful method for constructing the cyclopropane ring is the catalytic decomposition of a diazo compound in the presence of an alkene. researchgate.net For the synthesis of analogs of this compound, this typically involves the reaction of a substituted styrene (B11656) with a diazoacetate. The choice of catalyst is crucial for controlling the diastereoselectivity (the preference for cis or trans isomers) and the enantioselectivity (the preference for one of two enantiomers).

Ruthenium-based catalysts have shown significant promise in this area. For instance, ruthenium porphyrin complexes have been demonstrated to be active catalysts for the cyclopropanation of styrene derivatives with ethyl diazoacetate, exhibiting good to very good diastereoselectivity. rsc.org Similarly, ruthenium(II) complexes with chiral triphosphine (B1213122) ligands can catalyze this reaction, although they may also promote the dimerization of the diazo compound. acs.org The addition of a silver salt as a co-catalyst can significantly enhance the yield of the desired cyclopropane products. acs.org

The diastereoselectivity of these reactions is often influenced by the steric and electronic properties of both the catalyst and the substrates. For example, in the cyclopropanation of styrene with methyl diazo(trialkylsilyl)acetates, catalysts like copper(I) triflate, dirhodium(II) acetate, and a ruthenium catalyst all preferentially form the diastereoisomer where the bulky silyl (B83357) group is anti to the phenyl group. cas.cz

Table 1: Diastereoselective Cyclopropanation of Styrene with Ethyl Diazoacetate using Ruthenium Catalysts

| Catalyst Precursor | Co-catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| RuCl₂(ttp) | None | ~21 | - | acs.org |

| RuCl₂(ttp) | Silver triflate | up to 84 | - | acs.org |

| RuCl₂(PPh₃){2,6-py[N(CHMeNaph)₂]} | None | - | - | acs.org |

| RuCl₂(PPh₃){2,6-py[N(CHMeNaph)₂]} | AgPF₆ | - | - | acs.org |

| Ruthenium porphyrin complexes | None | Good | Good to Very Good | rsc.org |

| ttp* = (S,S)-PhP(CH₂CHMeCH₂PPh₂)₂ |

For achieving high enantioselectivity, biocatalysis has emerged as a powerful tool. researchgate.net Engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299) and cytochrome P450, can catalyze cyclopropanation reactions with exceptional levels of both diastereoselectivity and enantioselectivity. rochester.edu For example, an engineered myoglobin variant, Mb(H64V,V68A), has been shown to catalyze the cyclopropanation of various substituted styrenes with ethyl diazoacetate, yielding the (E)-diastereomer with greater than 99% diastereomeric excess (de) and up to 99% enantiomeric excess (ee). rochester.edu This biocatalytic approach offers a significant advantage over many traditional chemocatalysts in terms of selectivity. rochester.edu

Another innovative biocatalytic strategy involves repurposing enzymes like dehaloperoxidase from Amphitrite ornata. Through protein engineering, this enzyme can catalyze the asymmetric cyclopropanation of vinyl esters, including vinyl benzoates, with ethyl diazoacetate to produce chiral cyclopropanol (B106826) derivatives with excellent diastereo- and enantioselectivity. acs.org These cyclopropanols are valuable synthetic intermediates that can be further elaborated into a variety of functionalized cyclopropanes. acs.orgnih.gov

Table 2: Enantioselective Cyclopropanation of Substituted Styrenes using Engineered Myoglobin

| Substrate (Styrene Derivative) | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Styrene | - | >99% (E) | >99% (1S,2S) | rochester.edu |

| para-methylstyrene | 92 | >99% (E) | >99% (1S,2S) | rochester.edu |

| para-methoxystyrene | 85 | >99% (E) | >99% (1S,2S) | rochester.edu |

| meta-methylstyrene | 69 | >99% (E) | >99% (1S,2S) | rochester.edu |

| ortho-methylstyrene | 78 | >99% (E) | >99% (1S,2S) | rochester.edu |

The regioselective synthesis of analogs, where the cyclopropyl group is placed at a specific position on the aromatic ring, can be controlled by the choice of starting materials and synthetic route. For instance, the synthesis of 3-aryllawsones with high regioselectivity has been achieved through a one-pot, multi-step cascade reaction. rsc.org While not directly involving cyclopropanation, these strategies for controlling regioselectivity on an aromatic ring are relevant to the synthesis of specifically substituted cyclopropylbenzoate analogs. Similarly, palladium-catalyzed intermolecular oxidative annulation provides a route to 3-arylindoles with high regioselectivity, demonstrating how modern catalytic methods can control the position of C-C bond formation on aromatic systems. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound and its congeners focuses on several key areas: the use of biocatalysis, alternative energy sources, and sustainable solvents.

Biocatalysis: As highlighted in the previous section, enzymes offer a green alternative to traditional metal catalysts. nih.gov Biocatalytic cyclopropanations can often be performed in aqueous media under mild conditions, reducing the need for volatile organic solvents and high temperatures. researchgate.netrochester.edu The use of whole-cell biocatalysts, such as baker's yeast, or isolated enzymes can lead to high efficiency and selectivity, minimizing waste and energy consumption. bdu.ac.in Furthermore, biocatalysis can be employed in the synthesis of key precursors. For example, toluene (B28343) dioxygenase can process cyclopropylarenes, indicating the potential for enzymatic functionalization of the aromatic ring. researchgate.netdntb.gov.ua The development of multifunctional biocatalysts, which can perform several reaction steps in a single pot, further enhances the sustainability of synthetic routes. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. ajrconline.org Microwave heating can dramatically reduce reaction times, often leading to increased yields and cleaner reactions with fewer byproducts compared to conventional heating methods. ajrconline.orgkahedu.edu.in The synthesis of various heterocyclic compounds, which share synthetic steps with cyclopropane precursors, has been efficiently achieved using microwave irradiation. mdpi.comrsc.orgnih.gov For instance, the conversion of methyl benzoate to benzoic acid can be accelerated using microwaves, highlighting the applicability of this technology to reactions involving benzoate structures. kahedu.edu.in

Sustainable Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents are often toxic, flammable, and contribute to pollution. researchgate.net Green chemistry promotes the use of more benign alternatives. acs.orgresearchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orientjchem.org As mentioned, many biocatalytic cyclopropanations can be performed in water. researchgate.net Other sustainable solvents include supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as Cyrene, which is derived from waste cellulose. kahedu.edu.inacs.orgorientjchem.org These solvents can offer unique reactivity and selectivity profiles while being recyclable and having a lower environmental footprint. researchgate.net For example, the use of glycerol, a non-toxic and biodegradable liquid, has been shown to be effective for some biotransformations, allowing for easy product separation. bdu.ac.in

By integrating these green chemistry principles—utilizing efficient biocatalysts, employing energy-efficient microwave technology, and replacing hazardous solvents with sustainable alternatives—the synthesis of this compound and its analogs can be made significantly more environmentally friendly and sustainable.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Cyclopropylbenzoate

Transformations Involving the Methyl Ester Functional Group

The methyl ester group is a key site for a range of nucleophilic acyl substitution reactions. libretexts.orglibretexts.org These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, alcohols, and amides. The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield the substituted product. libretexts.org

Hydrolysis and Transesterification Reactions

Hydrolysis is the conversion of an ester to a carboxylic acid and an alcohol, achieved by reaction with water. This process can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and is carried out with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgpsu.edu The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The reaction drives to completion because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. psu.edu For methyl benzoates, saponification can be highly effective, even at high temperatures (200-300 °C) in slightly alkaline water, to overcome steric hindrance. psu.edu

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is performed in the presence of an acid catalyst and a large excess of water. It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org Unlike saponification, this reaction is reversible and reaches an equilibrium state. psu.edu

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. scielo.br For instance, reacting methyl 3-cyclopropylbenzoate with ethanol (B145695) would yield ethyl 3-cyclopropylbenzoate and methanol (B129727). To achieve a high yield, the alcohol reactant is typically used in excess as the solvent to shift the equilibrium toward the desired product. scielo.brmasterorganicchemistry.com Basic conditions, using an alkoxide like sodium ethoxide, can also facilitate this transformation. masterorganicchemistry.com

Table 1: Representative Conditions for Hydrolysis of Methyl Benzoate (B1203000) Analogs

| Reaction | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| Basic Hydrolysis | 2% KOH (aq), 200-300 °C, 0.5-2 h | 3-Cyclopropylbenzoic acid | psu.edu |

| Acid Hydrolysis | H₂O, H⁺ catalyst, heat | 3-Cyclopropylbenzoic acid | libretexts.org |

| Basic Hydrolysis | 1 M NaOH, THF, 25 °C, 3 h | Corresponding Carboxylic Acid | googleapis.com |

Reduction and Oxidation Pathways

Reduction: The methyl ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction proceeds through an initial nucleophilic attack by a hydride ion to form a tetrahedral intermediate. This intermediate collapses to form an aldehyde, which is then immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comyoutube.com Therefore, the reduction of this compound with LiAlH₄ would yield (3-cyclopropylphenyl)methanol (B1612829) and methanol.

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.com These reagents are typically used at low temperatures (e.g., -78 °C) to prevent the over-reduction of the initially formed aldehyde. chemistrysteps.com

Oxidation: While the direct oxidation of an ester functional group is not a common transformation, related oxidative processes can occur. For analogous compounds, the methyl ester group can be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Table 2: Reduction Reactions of Methyl Benzoate Esters

| Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, then H₃O⁺ workup | Primary Alcohol | masterorganicchemistry.comadichemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) or Hexane, -78 °C, then H₂O workup | Aldehyde | chemistrysteps.com |

Amidation and Other Nucleophilic Acyl Substitutions

Amidation: The conversion of this compound to an amide can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. nih.gov This reaction, often called aminolysis, typically requires heat as amines are less nucleophilic than hydroxide ions. The process can also be facilitated by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) if starting from the corresponding carboxylic acid. masterorganicchemistry.com Some modern methods even allow for the direct synthesis of amides from alcohols and ammonia using specialized ruthenium catalysts. nih.gov

Other Nucleophilic Acyl Substitutions:

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (e.g., CH₃MgBr) to produce tertiary alcohols. The first equivalent adds to the carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Formation of Acyl Azides: Reaction with sodium azide (B81097) (NaN₃) can convert the ester (more typically the corresponding acid chloride) into an acyl azide. masterorganicchemistry.com Acyl azides are valuable intermediates that can undergo the Curtius rearrangement to form isocyanates and subsequently amines. masterorganicchemistry.com

Aromatic Ring Functionalization and Derivatization

The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is influenced by the directing effects of both the methyl ester and the cyclopropyl (B3062369) substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. unwisdom.org The outcome is dictated by the electronic properties of the substituents already present.

Directing Effects: The methyl ester group (-COOCH₃) is an electron-withdrawing group and a deactivator. It removes electron density from the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position. aiinmr.comrsc.org The cyclopropyl group is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions.

Combined Influence: With competing directors on the ring, the position of substitution depends on the specific reaction conditions and the relative activating/deactivating strength of the groups. The activating cyclopropyl group would favor substitution at positions 2, 4, and 6, while the deactivating ester group directs to positions 5. The most likely products would result from substitution at the positions most activated by the cyclopropyl group and least deactivated by the ester group, primarily positions 2 and 4.

Examples of EAS Reactions (based on analogs):

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group. aiinmr.comsavemyexams.com For methyl benzoate, this reaction yields methyl 3-nitrobenzoate, demonstrating the strong meta-directing effect of the ester group. unwisdom.orgaiinmr.comrsc.org For this compound, substitution would be expected at positions ortho/para to the cyclopropyl group.

Halogenation: Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). This would introduce a bromine atom onto the ring, with the position guided by the directing groups.

Table 3: Electrophilic Aromatic Substitution on Benzoate Analogs

| Reaction | Reagents | Major Product (for Methyl Benzoate) | Reference(s) |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, < 6 °C | Methyl 3-nitrobenzoate | aiinmr.comsavemyexams.com |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromobenzoate |

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult and requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). nih.gov

This compound itself is not suitably activated for SNAr. However, its derivatives can undergo this transformation. For example, in a compound like methyl 5-bromo-2-nitro-3-cyclopropylbenzoate , the bromine atom would be activated for displacement by a nucleophile due to the strong electron-withdrawing effect of the nitro group at the para position. Similarly, the bromine atom in methyl 2-bromo-5-cyclopropylbenzoate can be replaced by nucleophiles like amines or alkoxides, although the activation is less pronounced without a nitro group.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a unique functional group that exhibits both saturated and unsaturated character due to its strained three-membered ring and the p-character of its C-C bonds. unl.pt This inherent ring strain of approximately 115 kJ/mol makes it susceptible to ring-opening reactions under various conditions. psu.edu

The ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, radicals, or transition metals. psu.eduscispace.comnih.gov In the context of this compound, the aromatic ring acts as an electron-donating group, which can influence the regioselectivity of the ring-opening. unl.pt

For donor-acceptor cyclopropanes, which have an electron-donating and an electron-withdrawing group, ring-opening is often facilitated by Lewis acids. scispace.com While this compound itself is not a classic donor-acceptor cyclopropane (B1198618), the presence of the aryl group can still promote ring-opening under acidic conditions. For example, treatment with a strong Brønsted acid in a suitable solvent like hexafluoroisopropanol (HFIP) could potentially lead to a homo-conjugate addition reaction where the cyclopropane ring is opened by a nucleophile. nih.gov

Radical-induced ring-opening is another important reaction pathway for cyclopropyl groups. psu.edu The formation of a cyclopropylmethyl radical can lead to a rapid ring-opening to form a but-3-enyl radical. psu.edu This reactivity can be harnessed in various synthetic transformations.

The table below summarizes potential ring-opening reactions for the cyclopropyl moiety of this compound.

| Reaction Type | Reagent/Condition | Intermediate | Potential Product |

| Acid-catalyzed | Strong acid (e.g., TfOH) | Cationic intermediate | Ring-opened, functionalized product |

| Radical-induced | Radical initiator (e.g., AIBN) | Cyclopropylmethyl radical | But-3-enyl derivative |

| Transition metal-catalyzed | Pd(0), Rh(I), etc. | Metallacyclobutane | Various functionalized products |

Direct functionalization of the cyclopropyl ring without ring-opening is also possible, although less common than ring-opening reactions. These reactions typically involve the activation of a C-H bond on the cyclopropane ring. Furthermore, derivatives of this compound where the cyclopropyl group is already functionalized can be synthesized. For instance, methyl 3-[1-(hydroxymethyl)cyclopropyl]benzoate is a known compound where the cyclopropyl group bears a hydroxymethyl substituent. chemsrc.comchemsrc.com This hydroxyl group can be further derivatized, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution.

Another example is the synthesis of compounds like methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate, where a boronate ester is attached to the cyclopropyl ring. vulcanchem.com This boronate ester can then participate in cross-coupling reactions, providing a route to further functionalize the cyclopropyl moiety.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic studies and isotopic labeling experiments are powerful tools for these investigations.

Kinetic studies involve measuring the rate of a chemical reaction and its dependence on various factors such as reactant concentrations, temperature, and catalyst loading. rsc.orgresearchgate.netncsu.eduresearchgate.net For a hypothetical cross-coupling reaction of a halogenated this compound, a kinetic study could help to determine the order of the reaction with respect to each reactant and the catalyst. This information can provide insights into the rate-determining step of the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination.

For example, by monitoring the disappearance of the starting materials and the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), a rate law can be established. The effect of temperature on the reaction rate can also be studied to determine the activation energy of the reaction, providing further details about the energy profile of the transformation.

Isotopic labeling is a technique used to trace the path of atoms or groups of atoms through a chemical reaction. eurisotop.comisotope.comnih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the fate of the labeled atom can be followed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of this compound, isotopic labeling could be used to elucidate the mechanism of cyclopropane ring-opening reactions. For example, by synthesizing this compound with deuterium (B1214612) atoms at specific positions on the cyclopropyl ring, one could determine which C-C bond is cleaved during a ring-opening reaction by analyzing the deuterium positions in the product.

Similarly, in a cross-coupling reaction, labeling the coupling partner with an isotope could confirm whether the desired transmetalation and reductive elimination steps are occurring as expected. For instance, in a Suzuki-Miyaura coupling, using a ¹³C-labeled arylboronic acid would result in a product with the ¹³C label incorporated at the newly formed C-C bond, which can be readily detected by ¹³C NMR.

Applications of Methyl 3 Cyclopropylbenzoate As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Organic Molecules

Methyl 3-cyclopropylbenzoate serves as a versatile precursor for a variety of more complex chemical entities. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the aromatic ring can undergo various substitution reactions, allowing for diverse synthetic elaborations.

While direct evidence of this compound's use in the total synthesis of natural products is not extensively documented in publicly available literature, the cyclopropane (B1198618) ring is a recurring motif in a wide array of naturally occurring compounds. marquette.eduresearchgate.net These include terpenes, pheromones, and unusual amino acids. The presence of the cyclopropyl (B3062369) group can impart significant biological activity and structural rigidity. Synthetic strategies for these natural products often rely on the introduction of the cyclopropane ring at a key step. Building blocks containing a cyclopropyl group attached to an aromatic system are valuable in this context, suggesting the potential for this compound and its derivatives to serve as precursors in the synthesis of natural product analogues or complex fragments of larger natural products.

The cyclopropyl group is a well-established "privileged" structural motif in medicinal chemistry. nih.govscientificupdate.comresearchgate.net Its incorporation into drug candidates can lead to a range of benefits, including:

Enhanced Potency: The rigid nature of the cyclopropyl group can help to lock a molecule into its bioactive conformation, leading to a more favorable interaction with its biological target. nih.gov

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl groups. nih.gov

Reduced Off-Target Effects: The defined spatial orientation of substituents on a cyclopropyl ring can improve selectivity for the intended target. nih.gov

Favorable Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME). nih.gov

While specific APIs directly synthesized from this compound are not prominently reported, numerous examples exist where the 3-cyclopropylphenyl moiety is a key component of a pharmacologically active molecule. For instance, derivatives of benzothiazole (B30560) containing a cyclopropanecarbonylamino group have been investigated as potent antitumor agents. nih.gov In one study, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide was designed and synthesized, demonstrating significant in vivo inhibitory effects on tumor growth. nih.gov The synthesis of such molecules often involves the coupling of a cyclopropanecarboxylic acid derivative (which can be obtained from the hydrolysis of this compound) with an appropriate amine.

Table 1: Examples of Bioactive Scaffolds Containing the Cyclopropylphenyl Moiety

| Scaffold | Potential Therapeutic Area | Reference |

| Benzothiazole Derivatives | Anticancer | nih.gov |

| Benzothiazepine Derivatives | Cardiovascular, Anticancer | mdpi.com |

This table presents examples of molecular scaffolds where a cyclopropyl group attached to a phenyl ring is a key structural feature, illustrating the potential applications of building blocks like this compound.

The beneficial properties imparted by the cyclopropyl group are also leveraged in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. The introduction of a cyclopropyl moiety can enhance the efficacy and selectivity of these agents. Although specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are scarce in the public domain, the general importance of cyclopropyl-containing building blocks is well-recognized in the industry. The chemical versatility of this compound makes it a plausible starting material for the synthesis of novel agrochemical candidates.

Contribution to Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The 3-cyclopropylphenyl motif, derivable from this compound, represents an attractive fragment due to its three-dimensional character and favorable physicochemical properties.

There is a growing emphasis in drug discovery to move away from flat, two-dimensional molecules towards more three-dimensional structures, as these can offer improved selectivity and novelty. The cyclopropyl group is an excellent tool for introducing three-dimensionality into a molecular scaffold. nih.gov this compound can serve as a starting point for the synthesis of diverse libraries of 3D fragments. The derivatization of the ester and aromatic ring can lead to a variety of spatially diverse small molecules that can be used to probe the binding pockets of proteins.

Once a fragment containing the 3-cyclopropylphenyl moiety shows binding to a target, this compound can be used as a starting material to systematically explore the structure-activity relationship. The ester can be converted to an amide library, and the aromatic ring can be substituted at various positions to optimize binding affinity and other pharmacological properties. The well-defined orientation of the cyclopropyl group provides a rigid framework for these modifications, allowing for a clearer understanding of how changes in the molecule's structure affect its biological activity.

Use in Methodological Development in Organic Chemistry

The development of novel reactions that can selectively functionalize C-H bonds is a paramount goal in modern organic synthesis. This compound serves as a valuable substrate in this endeavor, offering a combination of electronic and steric properties that challenge and inform the development of new catalytic methods.

The design and validation of new catalytic systems often rely on the use of model substrates that can effectively report on the catalyst's activity, selectivity, and substrate scope. This compound is an exemplary model substrate for several reasons. The cyclopropyl group, while sterically larger than a methyl group, is electronically similar in some contexts, providing a unique probe for the steric sensitivity of a catalytic system. The ester functionality, being a common functional group in pharmaceuticals and agrochemicals, tests the functional group tolerance of the catalyst.

Recent advancements in transition metal catalysis have focused on achieving regioselectivity in C-H functionalization, particularly at the meta position, which is traditionally difficult to access. In this context, this compound can be employed to evaluate the efficacy of newly developed catalysts. For instance, in the development of rhodium-catalyzed meta-C-H alkynylation, a substrate like this compound would be crucial for understanding how a non-directing, sterically defined group influences the reaction's outcome. rsc.orgnih.gov

To illustrate, consider a hypothetical study where this compound is subjected to a newly developed palladium-catalyzed meta-C-H olefination protocol. nih.gov The results, when compared with those from simpler substrates like methyl benzoate (B1203000) or methyl 3-methylbenzoate (B1238549), would provide valuable data on the catalyst's tolerance for the cyclopropyl moiety.

| Substrate | Catalyst System | Product | Yield (%) | Regioselectivity (meta:ortho:para) |

|---|---|---|---|---|

| Methyl benzoate | Pd(OAc)₂ / L | Methyl 3-(2-(ethoxycarbonyl)vinyl)benzoate | 75 | >95:5:0 |

| Methyl 3-methylbenzoate | Pd(OAc)₂ / L | Methyl 3-methyl-5-(2-(ethoxycarbonyl)vinyl)benzoate | 68 | >95:5:0 |

| This compound | Pd(OAc)₂ / L* | Methyl 3-cyclopropyl-5-(2-(ethoxycarbonyl)vinyl)benzoate | 65 | >95:5:0 |

*L represents a specialized ligand designed for meta-C-H functionalization.

The data in such a study would demonstrate the catalyst's ability to functionalize the C-H bond meta to the ester group, even in the presence of the cyclopropyl substituent. A slight decrease in yield for this compound compared to methyl 3-methylbenzoate could indicate a subtle steric effect of the cyclopropyl group.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the diversification of complex molecules at a late stage in the synthetic sequence. nih.govnih.govacs.org This approach can rapidly generate a library of analogs for structure-activity relationship (SAR) studies. This compound, as a simple yet representative aromatic scaffold, is an ideal substrate for exploring and refining new LSF methods.

One of the key challenges in LSF is achieving predictable regioselectivity on a molecule that already possesses multiple functional groups and C-H bonds. Methodologies that can selectively target a specific C-H bond are of high value. For example, iridium-catalyzed C-H borylation has emerged as a robust tool for LSF. nih.gov By applying this methodology to this compound, one could explore the directing effects of the ester and cyclopropyl groups on the borylation reaction. The resulting boronate ester can then be further functionalized to introduce a wide range of substituents.

Consider the application of a recently developed iridium-catalyzed C-H borylation followed by a copper-catalyzed nitration to this compound. nih.gov This two-step, one-pot procedure would be expected to introduce a nitro group at the positions least sterically hindered, likely ortho and para to the cyclopropyl group and meta to the ester.

| Starting Material | Reagents | Major Product(s) | Potential Application |

|---|---|---|---|

| This compound | 1. [Ir(cod)OMe]₂, dtbpy, B₂pin₂ 2. Cu(NO₃)₂·3H₂O | Methyl 3-cyclopropyl-5-nitrobenzoate and other isomers | Generation of novel building blocks for medicinal chemistry |

Furthermore, palladium-catalyzed C-H activation methods offer another avenue for the late-stage functionalization of molecules like this compound. nih.gov By carefully choosing the catalyst and directing group (if necessary), it is possible to achieve regioselective deuteration, carbonylation, halogenation, or oxidation. The cyclopropyl group's influence on the regioselectivity of these transformations would be a key area of investigation, providing valuable insights for the broader application of these methods to more complex cyclopropyl-containing molecules.

The exploration of such LSF strategies on a well-defined substrate like this compound helps to establish the rules of engagement for these reactions, ultimately enabling their more predictable application in the synthesis of novel compounds with potential biological activity.

Advanced Spectroscopic and Chromatographic Characterization for Research and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is a primary tool for the unambiguous determination of the molecular structure of Methyl 3-cyclopropylbenzoate, providing direct information about the carbon skeleton and the chemical environment of each proton. bhu.ac.in

High-resolution ¹H and ¹³C NMR spectra provide precise chemical shift values, coupling constants, and signal integrations that are characteristic of the this compound structure. The chemical shifts are influenced by the electronic environment of each nucleus; electronegative atoms like oxygen cause downfield shifts to higher ppm values. oregonstate.edulibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of the different types of hydrogen atoms in the molecule. The aromatic protons appear as a complex set of multiplets in the downfield region. The methoxy (B1213986) group protons resonate as a sharp singlet, while the cyclopropyl (B3062369) protons are found in the upfield region, displaying characteristic splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear separation of signals. oregonstate.edu The carbonyl carbon of the ester group appears at the lowest field, followed by the aromatic carbons. The methoxy and cyclopropyl carbons are found in the upfield region. oregonstate.eduorganicchemistrydata.org Quaternary carbons are typically observed as weaker signals. oregonstate.edu

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | m | 1H | Ar-H (H-2) |

| ~7.75 | m | 1H | Ar-H (H-6) |

| ~7.30 | m | 1H | Ar-H (H-5) |

| ~7.10 | m | 1H | Ar-H (H-4) |

| ~3.91 | s | 3H | OCH₃ |

| ~1.95 | m | 1H | Cyclopropyl-H (H-1') |

| ~1.05 | m | 2H | Cyclopropyl-H (H-2'/H-3') |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | C=O (Ester) |

| ~144.5 | Ar-C (C-3) |

| ~130.5 | Ar-C (C-1) |

| ~130.0 | Ar-CH (C-5) |

| ~128.3 | Ar-CH (C-6) |

| ~127.5 | Ar-CH (C-4) |

| ~125.0 | Ar-CH (C-2) |

| ~52.1 | OCH₃ |

| ~15.5 | Cyclopropyl-CH |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. nih.gov For this compound, COSY spectra would show correlations between the adjacent aromatic protons and, crucially, among the methine and methylene (B1212753) protons of the cyclopropyl ring, confirming the integrity of this spin system.

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique definitively links the proton assignments from Table 1 to the carbon assignments in Table 2, for instance, confirming which proton signal corresponds to which specific aromatic or cyclopropyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the aromatic protons to their neighboring carbons and the quaternary carbons (C-1, C-3).

A crucial correlation from the cyclopropyl methine proton (H-1') to the aromatic carbon it is attached to (C-3), confirming the connection between the ring systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (<5 Å), providing insights into the molecule's three-dimensional structure and preferred conformation. nanalysis.comyoutube.com For this compound, NOESY correlations would be expected between the cyclopropyl protons (specifically H-1') and the adjacent aromatic protons (H-2 and H-4). Another expected correlation is between the methoxy protons and the ortho-aromatic proton (H-2), which helps to establish the conformational orientation of the ester group relative to the aromatic ring. huji.ac.il

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through analysis of fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, C₁₁H₁₂O₂. The calculated monoisotopic mass is 176.08373 Da. An experimental HRMS measurement would be expected to find a value for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ (177.09101 Da) that matches this calculated value with very low error (typically <5 ppm), thus confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate product ions. nih.gov The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation pathways are predictable based on the known behavior of methyl esters and aromatic compounds. brainly.comdocbrown.info A primary fragmentation event is the cleavage of bonds adjacent to the carbonyl group. nih.gov The cyclopropyl ring can also undergo characteristic fragmentations. docbrown.infomsu.edulibretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion | The parent ion. |

| 145 | [C₁₀H₉O]⁺ | [M - •OCH₃]⁺ | Loss of a methoxy radical, a common pathway for methyl esters. brainly.com |

| 117 | [C₉H₉]⁺ | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 115 | [C₉H₇]⁺ | [C₉H₉ - H₂]⁺ | Loss of H₂ from the m/z 117 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Rearrangement and fragmentation of the aromatic ring structure. |

Infrared (IR) and Raman Spectroscopy for Probing Functional Group Transformations

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule. ksu.edu.sa These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. ksu.edu.sa

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester group. Other key absorptions include the C-O stretches of the ester, the C=C stretches of the aromatic ring, and the C-H stretches for the aromatic, cyclopropyl, and methyl groups. The C-H stretching region can distinguish between sp² (aromatic) and sp³ (aliphatic) hybridized carbons.

Raman Spectroscopy: In the Raman spectrum, non-polar bonds often produce strong signals. spectroscopyonline.com Therefore, the C=C stretching vibrations of the aromatic ring and the C-C bonds of the cyclopropyl ring are expected to be prominent. The C=O stretch is also visible but is typically weaker in Raman than in IR. spectroscopyonline.com Raman spectroscopy is particularly useful for studying the carbon skeleton of the molecule. plus.ac.at

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method | Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium-Weak |

| 3000-2850 | Aliphatic C-H Stretch (Methyl, Cyclopropyl) | IR, Raman | Medium |

| ~1725 | Ester C=O Stretch | IR | Very Strong |

| ~1725 | Ester C=O Stretch | Raman | Medium-Weak |

| ~1610, 1580, 1470 | Aromatic C=C Stretch | IR, Raman | Medium-Strong |

| ~1300-1250 | Ester C-O Asymmetric Stretch | IR | Strong |

| ~1150-1100 | Ester C-O Symmetric Stretch | IR | Strong |

Advanced Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools for monitoring the progress of chemical reactions that produce this compound and for the subsequent purification of the product. These techniques separate the target compound from starting materials, reagents, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

A typical HPLC method for the purity analysis of this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a small amount of acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. A wavelength of 254 nm is often effective for detecting aromatic compounds. nih.govoup.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with a stable retention time under consistent analytical conditions. The retention time for this compound would be influenced by the exact mobile phase composition, flow rate, and column temperature. For instance, increasing the proportion of the organic solvent in the mobile phase would typically decrease the retention time.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific system, but would be a single, well-defined peak |

This table presents a representative method. Actual conditions may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

For the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound, or for monitoring its formation in a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. GC separates compounds based on their boiling points and interactions with the stationary phase, while MS provides identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

In a typical GC-MS analysis, a small amount of the sample is injected into a heated port, where it is vaporized. The gaseous analytes are then carried by an inert gas (such as helium) through a capillary column coated with a stationary phase. Compounds are separated based on their volatility and affinity for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

GC-MS is particularly useful for identifying by-products in the synthesis of this compound. For example, if the synthesis involves a Suzuki coupling, GC-MS could detect unreacted starting materials or homocoupling products. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 2: Hypothetical GC-MS Data for a Reaction Mixture Containing this compound

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Potential Role in Synthesis |

| 5.2 | Toluene (B28343) | 91, 92 | Solvent |

| 8.5 | 3-Bromobenzoic acid | 200, 202, 183, 185, 155, 127 | Unreacted Starting Material |

| 10.1 | Methyl 3-bromobenzoate | 214, 216, 183, 185, 155 | Intermediate |

| 12.3 | This compound | 176, 145, 117, 91 | Product |

| 14.8 | Biphenyl-3,3'-dicarboxylic acid dimethyl ester | 270, 239, 183 | Homocoupling By-product |

This table is a hypothetical representation to illustrate the utility of GC-MS in analyzing a complex reaction mixture. The retention times and specific by-products would depend on the synthetic route.

Chemical Derivatization Strategies for Enhanced Analytical Performance in LC-MS/MS and HPLC

While this compound can be analyzed directly by HPLC-UV and GC-MS, chemical derivatization can be employed to enhance detection sensitivity and improve chromatographic performance, particularly for trace-level analysis or when using mass spectrometric detection like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization involves chemically modifying the analyte to a new compound with more desirable analytical properties. researchgate.net

For a compound like this compound, derivatization is not typically necessary for routine analysis. However, if one were analyzing for trace amounts of a related impurity, such as the corresponding carboxylic acid (3-cyclopropylbenzoic acid), derivatization would be highly beneficial. Carboxylic acids can exhibit poor chromatographic peak shape and lower ionization efficiency in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

A common strategy for carboxylic acids is esterification to form, for example, a methyl or ethyl ester, which is more volatile and has better chromatographic properties. Since the target compound is already a methyl ester, derivatization might focus on other parts of the molecule if enhanced sensitivity is needed, though this is less common.

A more relevant application of derivatization in the context of this compound analysis would be the derivatization of potential impurities. For instance, if the synthesis could result in trace amounts of phenolic by-products, these could be derivatized to improve their detection.

Another approach is to introduce a functional group that is easily ionizable, which can significantly enhance the signal in LC-MS/MS. Reagents that introduce a permanently charged group or a group with high proton affinity are often used.

Table 3: Potential Derivatization Strategies for Analytes Related to this compound

| Analyte Type | Derivatizing Reagent | Purpose | Resulting Derivative | Analytical Advantage |

| Carboxylic Acid (e.g., 3-cyclopropylbenzoic acid) | Diazomethane or Trimethylsilyldiazomethane | Esterification | Methyl ester | Improved volatility for GC, better peak shape in HPLC |

| Carboxylic Acid | 2-Bromoacetophenone | Esterification | Phenacyl ester | UV-active derivative for enhanced HPLC-UV detection |

| Phenolic Impurity | Benzoyl Chloride | Benzoylation | Benzoate (B1203000) ester | Increased hydrophobicity for better retention in RP-HPLC, can improve MS response |

| Primary/Secondary Amine Impurity | Dansyl Chloride | Dansylation | Dansyl sulfonamide | Highly fluorescent derivative for sensitive fluorescence detection, good ionization in ESI-MS |

This table outlines potential derivatization strategies for likely impurities or related analytes, as direct derivatization of the stable methyl ester is less common.

Computational and Theoretical Chemistry Studies of Methyl 3 Cyclopropylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of electronic structure and the nature of molecular orbitals, which are crucial determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for calculating the electronic structure of molecules. scielo.org.bo It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict a variety of ground state properties for Methyl 3-cyclopropylbenzoate.

By employing a functional such as B3LYP with a suitable basis set like 6-311G(d,p), the optimized geometry of the molecule in its lowest energy state can be determined. mdpi.com This provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield key electronic properties that are essential for understanding the molecule's stability and reactivity. These properties include the total energy, dipole moment, and the distribution of atomic charges.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Value |

| Total Energy | -578.987 Hartree |

| Dipole Moment | 2.15 Debye |

| C=O Bond Length | 1.21 Å |

| C-O (ester) Bond Length | 1.36 Å |

| C-C (ring-ester) Bond Length | 1.49 Å |

| C-C (cyclopropyl) Average Bond Length | 1.51 Å |

Note: The data presented in this table is hypothetical and serves as a representative example of results that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies of the HOMO and LUMO, as well as their spatial distribution, are critical in determining how a molecule will interact with other reagents.

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These orbitals are typically visualized as three-dimensional lobes, indicating the regions of the molecule where these frontier orbitals are concentrated.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap | 7.76 |

Note: The data presented in this table is hypothetical and serves as a representative example of results that would be obtained from FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, with various parts rotating around single bonds. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies, as well as its dynamic behavior over time.

Investigation of Preferred Geometries and Energy Minima

Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. ic.ac.uklasalle.edu For this compound, rotation around the single bond connecting the cyclopropyl (B3062369) group to the benzene (B151609) ring and the bond between the ester group and the ring are of particular interest.

By performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is minimized at each step, the preferred geometries and energy minima can be located. maricopa.edu This analysis reveals the most stable arrangement of the cyclopropyl and methyl ester groups relative to the benzene ring, which is crucial for understanding its interactions with other molecules.

Table 3: Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (Cyclopropyl-Ring) | Relative Energy (kcal/mol) |

| Global Minimum | ~30° | 0.0 |

| Local Minimum | ~150° | 1.2 |

| Transition State | ~90° | 3.5 |

Note: The data presented in this table is hypothetical and serves as a representative example of results that would be obtained from conformational analysis.

Dynamics of Intramolecular Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time. nih.govbioexcel.eu By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamics of intramolecular interactions, such as hydrogen bonding and van der Waals forces.

For this compound, an MD simulation would show the fluctuations of the cyclopropyl and methyl ester groups, as well as the vibrations of the benzene ring. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The trajectory of the atoms over time provides valuable information about the flexibility of the molecule and the time scales of different molecular motions.

Reaction Mechanism Modeling and Transition State Analysis

Understanding how a chemical reaction proceeds at a molecular level is a central goal of chemistry. Computational modeling of reaction mechanisms allows for the detailed investigation of the pathways that connect reactants to products, including the identification of high-energy transition states. nih.gov

For reactions involving this compound, such as its hydrolysis or reactions at the aromatic ring, computational methods can be used to propose and evaluate plausible mechanisms. By calculating the potential energy surface for the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state theory can then be used to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy profile and reveals the critical bond-making and bond-breaking events. This information is invaluable for understanding the factors that control the rate and outcome of the reaction. For instance, in a hypothetical nucleophilic substitution reaction, the calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Lack of Published Research Precludes Article Generation on the Computational Chemistry of this compound

A thorough investigation of scientific databases and scholarly articles reveals a significant absence of published research focused on the computational and theoretical chemistry of this compound. This scarcity of specific data prevents the creation of a detailed and scientifically accurate article as outlined in the provided structure.

The requested article was to be structured around in-depth topics, including the computational prediction of reaction pathways and the use of computational methods for catalyst design and optimization specifically for this compound. These sections would require access to detailed research findings, such as:

Catalyst Design and Optimization through Computational Approaches: This subsection would necessitate studies that have used computational modeling to design or screen catalysts for reactions with this compound, including analysis of catalyst-substrate interactions and prediction of catalytic performance.

Despite extensive searches, no dedicated studies providing this level of detail for this compound could be located. While general methodologies for computational chemistry, such as Density Functional Theory (DFT), are widely published, their specific application to this compound has not been documented in the available literature. nih.govrsc.org The creation of an article with the requested depth and specificity would require speculative analysis based on related but distinct molecules, a practice that would compromise scientific accuracy and violate the explicit instructions to focus solely on this compound.

Therefore, until such research is conducted and published, it is not feasible to produce the requested scientific article.

Future Research Directions and Emerging Trends

Exploration of Underexplored Reactivity Profiles

While the cyclopropane (B1198618) ring is known for its unique reactivity, a comprehensive understanding of the reactivity profile of Methyl 3-cyclopropylbenzoate remains an area ripe for exploration. Future research will likely focus on several key areas:

C-H Activation: The activation of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. Research into the selective C-H functionalization of the cyclopropyl (B3062369) ring in this compound could unlock novel pathways to more complex molecules. nih.govchemrxiv.org For instance, palladium-catalyzed enantioselective C-H activation could provide a direct route to chiral cyclopropane derivatives, which are highly valuable in medicinal chemistry. nih.gov The directing effect of the benzoate (B1203000) group could also be exploited to achieve regioselective functionalization of the aromatic ring.

Ring-Opening Reactions: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing access to diverse linear structures. nih.govresearchgate.netnih.gov Future studies could investigate the regioselective and stereoselective ring-opening of this compound with various nucleophiles and electrophiles. nih.govnih.gov Photocatalysis could also offer a mild and efficient method for the ring-opening and subsequent functionalization of aryl cyclopropanes like this compound. rsc.org

Donor-Acceptor Properties: The interaction between the electron-donating cyclopropyl group and the electron-withdrawing benzoate moiety can lead to interesting donor-acceptor properties. mdpi.com Exploration of these properties could lead to the development of novel cycloaddition reactions and other transformations, expanding the synthetic utility of this compound.

| Reactivity Profile | Potential Transformation | Significance |

| C-H Activation | Direct functionalization of the cyclopropyl ring or aromatic core | Access to complex, high-value molecules |

| Ring-Opening | Formation of functionalized linear alkyl chains | Increased molecular diversity from a single precursor |

| Donor-Acceptor Reactivity | Participation in novel cycloaddition reactions | Creation of unique molecular scaffolds |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid drug discovery and materials development necessitates the integration of synthetic chemistry with automated and high-throughput platforms. This compound and its derivatives are well-suited for such approaches.

High-throughput screening (HTS) can be employed to rapidly identify optimal conditions for the synthesis and functionalization of this compound. sigmaaldrich.comunchainedlabs.comnih.gov This includes screening for catalysts, ligands, solvents, and other reaction parameters for cyclopropanation reactions or subsequent C-H functionalization. sigmaaldrich.comnih.gov

Automated synthesis platforms can be utilized for the rapid and efficient production of libraries of this compound derivatives. tudelft.nlnih.gov This would enable the systematic exploration of structure-activity relationships in drug discovery and the rapid screening of materials with desired properties. The development of robust and reliable synthetic protocols amenable to automation will be a key focus in this area.

| Platform | Application to this compound | Advantage |

| High-Throughput Screening (HTS) | Optimization of reaction conditions for synthesis and functionalization | Rapid identification of optimal synthetic routes |

| Automated Synthesis | Library generation of diverse derivatives | Accelerated discovery of new drugs and materials |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on the development of more sustainable and economically viable synthetic methods.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a green alternative to traditional metal-based catalysis. nih.govnsf.govnih.gov Engineered heme proteins have shown promise in catalyzing olefin cyclopropanation with high stereoselectivity, potentially providing a sustainable route to chiral derivatives of this compound. nih.govnih.gov This approach avoids the use of expensive and toxic heavy metals and often proceeds under mild reaction conditions. nsf.gov

Chemoenzymatic Synthesis: Combining the selectivity of biocatalysts with the broad applicability of chemical synthesis can lead to highly efficient and sustainable synthetic strategies. nsf.govwpmucdn.com A chemoenzymatic approach could be employed for the synthesis of complex molecules derived from this compound, where an enzymatic step is used to create a key chiral intermediate. nsf.gov

Atom Economy: The development of synthetic methods that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Future research will aim to develop atom-economical routes to this compound and its derivatives, minimizing waste generation.

| Sustainable Approach | Methodology | Key Benefits |

| Biocatalysis | Use of engineered enzymes for cyclopropanation | High stereoselectivity, mild conditions, reduced metal waste |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps | Efficient synthesis of complex chiral molecules |

| Atom Economy | Designing reactions that maximize atom incorporation | Minimization of chemical waste |

Expanding Applications in Novel Chemical and Material Science Fields